molecular formula C21H24N4O2S B12011455 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol

2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol

Cat. No.: B12011455
M. Wt: 396.5 g/mol
InChI Key: FWLQHCRMECDWCN-LPYMAVHISA-N
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Description

2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol is a complex organic compound featuring a triazole ring, a phenol group, and a tert-butylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the tert-Butylphenyl Group: This step often involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling, to attach the tert-butylphenyl group to the triazole ring.

    Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by linking the triazole and phenol components through an imine formation reaction, typically using an aldehyde and an amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The phenol and triazole rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products

    Oxidation: Quinones derived from the phenol group.

    Reduction: Amines derived from the imine group.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry due to its triazole and phenol groups, which can coordinate to metal centers.

Biology

In biological research, it may serve as a scaffold for the development of enzyme inhibitors or other bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an antimicrobial or anticancer agent, given the bioactivity associated with triazole derivatives.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The triazole ring and phenol group could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and coordination to metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol stands out due to the presence of the ethoxy group, which can influence its solubility and reactivity. Additionally, the specific arrangement of functional groups may confer unique biological activity or chemical reactivity.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N4O2S/c1-5-27-17-8-6-7-15(18(17)26)13-22-25-19(23-24-20(25)28)14-9-11-16(12-10-14)21(2,3)4/h6-13,26H,5H2,1-4H3,(H,24,28)/b22-13+

InChI Key

FWLQHCRMECDWCN-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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